

Saracatinib therapeutic index other kinase inhibitors

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Compound Focus: Saracatinib

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Saracatinib at a Glance

Property	Description
Primary Targets	Dual Src and Abl tyrosine kinase inhibitor (Type II) [1].
Initial Indication	Developed for cancer treatment (solid tumors) [1].
Repurposed Areas	Alzheimer's disease, pulmonary fibrosis, liver fibrosis, nerve agent injury, castration-resistant prostate cancer (preclinical/clinical stages) [1] [2] [3].
Key Mechanism	Binds to inactive kinase conformation, making a hydrophobic pocket available [1].
IC50 (Kinase Inhibition)	Src: 2.7 nM; Abl: 30 nM; less active against EGFR [1] [4].

Quantitative Comparison with Other Kinase Inhibitors

The table below summarizes experimental data for **Saracatinib** and other kinase inhibitors, providing a direct performance comparison.

Drug (Primary Target) Key Experimental Model & Findings Therapeutic Applications & Status

| **Saracatinib (Src/Abl)** | **Alzheimer's**: Phase II trial (NCT02167256); 125 mg daily, penetrated BBB, safe and well-tolerated [1]. **Pulmonary Fibrosis**: Preclinical models; 20 mg/kg orally in mice. Effect equal/superior to nintedanib & pirfenidone [3]. **Prostate Cancer (preclinical)**: Synergy with enzalutamide; reduced AR activity & induced apoptosis in 22Rv1/LNCaP95 cells [5]. | **Approved**: None yet. **Clinical Trials**: Alzheimer's, IPF (Phase 2 completed) [1] [6]. | | **Lorlatinib (ALK)** | **NSCLC (ALK+)**: Phase III trials; HR for PFS vs. crizotinib: 0.28 (95% CI 0.21-0.38). Superior CNS control [7]. | **Approved**: ALK+ NSCLC. **Status**: 3rd generation ALK inhibitor [7]. | | **Nintedanib (Multi-kinase)** | **IPF (Approved)**: Clinical trials; slows rate of lung function decline. Used as benchmark in **saracatinib** preclinical studies [3]. | **Approved**: IPF, other progressive fibrosing ILDs. **Status**: Standard-of-care antifibrotic [3]. | | **Dasatinib (Src/Abl)** | **CML (Approved)**: - **Prostate Cancer**: Phase III trials with docetaxel failed in CRPC [5]. | **Approved**: CML, Ph+ ALL. **Status**: Highlights need for better combination strategies [5]. |

Detailed Experimental Protocols

To ensure experimental data reproducibility, here are detailed protocols from key studies.

Protocol 1: In Vivo Efficacy in Pulmonary Fibrosis [3]

This study compared **saracatinib**'s antifibrotic efficacy against standard-of-care drugs nintedanib and pirfenidone.

- **Disease Model Induction**: PF induced in C57Bl/6 mice via intrapulmonary delivery of bleomycin (1.5 U/kg) or adenovirus encoding TGF- β (Ad-TGF- β).
- **Dosing Regimen**: Treatment started on day 10 post-induction. Drugs administered daily by oral gavage until day 28:
 - **Saracatinib**: 20 mg/kg
 - Nintedanib: 60 mg/kg
 - Pirfenidone: 300 mg/kg
- **Endpoint Analysis**: Lungs harvested on day 28 for histology and transcriptomic analysis to assess fibrosis.

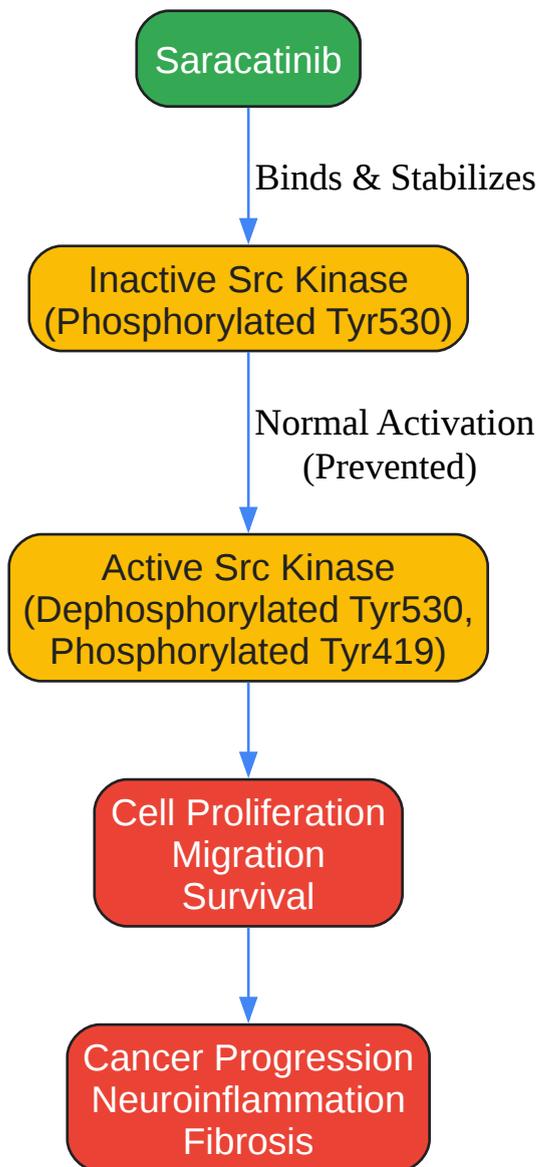
Protocol 2: Synergy Study in Prostate Cancer Cells [5]

This study evaluated synergistic effects between **saracatinib** and enzalutamide in castration-resistant prostate cancer (CRPC) cell lines.

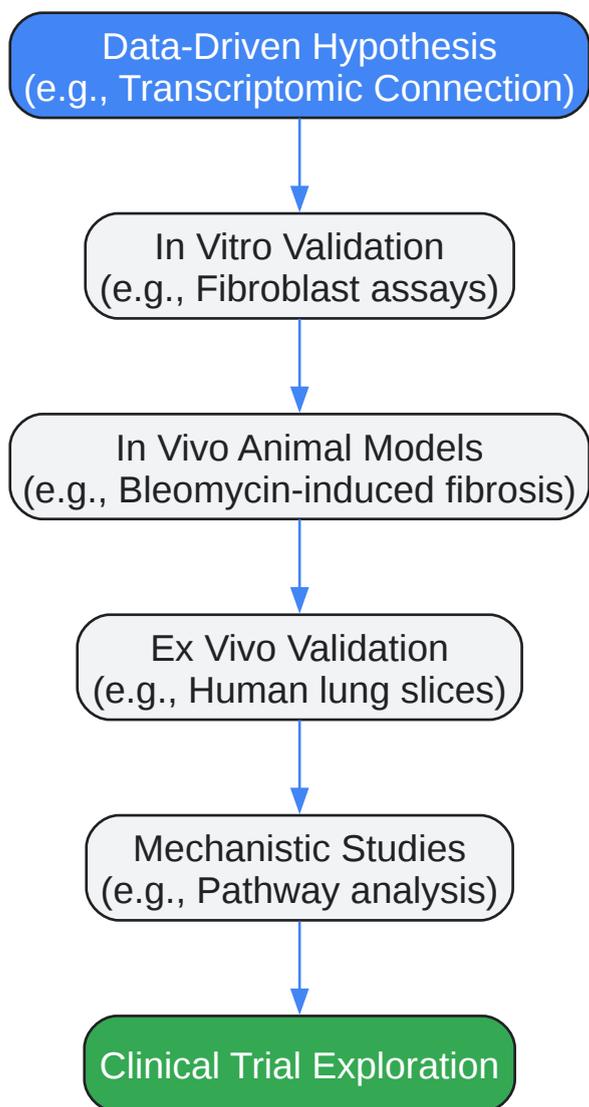
- **Cell Lines:** Used AR-positive CRPC lines (22Rv1, LNCaP95) with variable AR splice variant (AR-V) expression.
- **Viability Assay:** Cells treated with serial dilutions of enzalutamide, **saracatinib**, docetaxel, alone and in combination.
- **Synergy Calculation:**
 - **Bliss Independence Model:** Calculated for each drug combination.
 - **Combination Index (CI):** Determined using Chou-Talalay method via CompuSyn software. $CI < 1$ indicates synergy.
- **Mechanistic Investigation:** Post-treatment analysis of AR phosphorylation (Y534), protein expression, and apoptosis markers.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate **saracatinib**'s primary mechanism and a generalized workflow for preclinical repurposing studies.



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Key Insights for Research and Development

- **Therapeutic Index Considerations:** **Saracatinib** demonstrates a **favorable safety profile at lower doses** for non-oncology indications (e.g., 125 mg for Alzheimer's) compared to the maximum tolerated dose in cancer trials (175 mg) [1]. This suggests a wider therapeutic index in repurposed contexts.
- **Differentiated Clinical Strategy:** The failure of other Src inhibitors like dasatinib in late-stage cancer trials underscores that **patient stratification and rational drug combinations** are critical. **Saracatinib's** strong synergy with enzalutamide in AR-V-positive models provides a validated combinatorial strategy [5].

- **Robust Repurposing Pipeline:** The transition of **saracatinib** from cancer to neurology, fibrotic disease, and other areas was supported by a **data-driven, multi-model validation approach** [3]. This pipeline demonstrates a successful framework for kinase inhibitor repurposing.

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